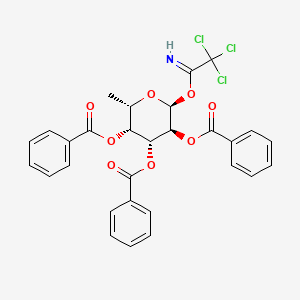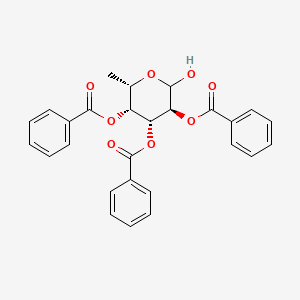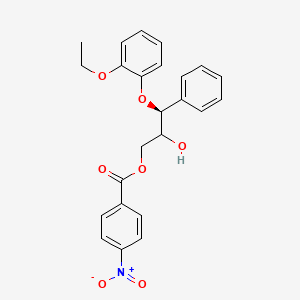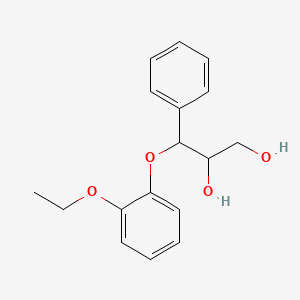
ヒカゲノカズラ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lycopodium is a genus of clubmoss, a primitive vascular plant, which has been used in traditional medicine for centuries. It is a popular remedy for many ailments, and has been used to treat a wide range of conditions including digestive disorders, respiratory conditions, skin diseases, and gynecological problems. In recent years, it has become increasingly popular in the laboratory as a model organism for studying the molecular basis of plant development.
科学的研究の応用
アルツハイマー病の治療
ヒカゲノカズラは、様々な伝統的な医学体系において、主に中枢神経系と炎症関連の疾患の治療に使用されてきました {svg_1}. 近年行われた厳格な薬理学および臨床研究により、アルツハイマー病の治療における特別な有効性が実証されています {svg_2}.
神経保護効果
ヒカゲノカズラ植物の二次代謝産物および抽出物は、神経保護効果を持つことが証明されています {svg_3}. これは、ヒカゲノカズラ植物の伝統的な薬効の多くを裏付けています {svg_4}.
抗腫瘍特性
ヒカゲノカズラ植物は、抗腫瘍特性を示すことが発見されています {svg_5}. これは主に、これらの植物に含まれる二次代謝産物によるものです {svg_6}.
抗炎症および抗菌効果
ヒカゲノカズラ植物は、抗炎症および抗菌効果を持つことが示されています {svg_7}. これは、炎症関連疾患の治療における伝統的な使用と一致しています {svg_8}.
抗ウイルス効果
ヒカゲノカズラ植物は、抗ウイルス効果を持つことも発見されています {svg_9}. これは、新しい抗ウイルス薬の開発に役立つ可能性があります {svg_10}.
6. 皮膚の炎症とニキビの治療 ヨーロッパとアメリカでは、Lycopodium clavatum L. は皮膚の炎症とニキビの治療に使用されてきました {svg_11}. これは、その抗炎症作用によるものです {svg_12}.
これらの分野はそれぞれ、科学研究におけるヒカゲノカズラの独自の用途を表しています。 ヒカゲノカズラはこれらの分野において有望な結果を示していますが、その可能性と限界を完全に理解するためにはさらなる研究が必要です {svg_13}.
作用機序
Target of Action
Lycopodium, a genus of the family Pteridophytes, has been used in traditional medicinal systems to treat various diseases, primarily those related to the central nervous system and inflammation . The primary targets of Lycopodium are believed to be associated with these systems. Notably, rigorous pharmacological and clinical studies have demonstrated its special efficacy in the treatment of Alzheimer’s disease (AD) .
Mode of Action
Lycopodium interacts with its targets primarily through its secondary metabolites, which include Lycopodium alkaloids and serratene triterpenoids . These bioactive ingredients have been shown to possess neuroprotective, anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects . For instance, huperzine A, a Lycopodium alkaloid originally isolated from L. serratum, has been licensed in China as a drug for the treatment of AD .
Biochemical Pathways
The Lycopodium alkaloids are piperidine derivatives, biogenetically derived from lysine . Key enzymes involved in the biosynthesis of these alkaloids include a type III polyketide synthase, which catalyzes a crucial imine-polyketide condensation, and Fe (II)/2-oxoglutarane-dependent dioxygenase (2OGD) enzymes that catalyze pyridine ring-forming desaturation, pyridine ring cleavage, and redox-neutral isomerization .
Pharmacokinetics
Pharmacokinetic studies of Lycopodium alkaloids in rats have shown that these compounds are rapidly absorbed into the blood (Tmax, 0.79–1.58 h), and then also eliminated rapidly (t1/2, 1.27–2.24 h) . This suggests that Lycopodium alkaloids have good bioavailability.
Result of Action
The molecular and cellular effects of Lycopodium’s action are diverse, reflecting the wide range of its bioactive ingredients. For example, it has been found that Lycopodium extract can stop HeLa cell proliferation by activating caspase-3 and inducing apoptosis . This suggests that Lycopodium may have potential anti-cancer effects.
Action Environment
Lycopodium species are widely distributed in temperate and tropical climates and tropical mountains . The plants thrive in a variety of environments, including high altitude, the highlands, and grassy places . The environmental factors in these habitats could influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Lycopodium species are rich in secondary metabolites, with a total of 508 secondary metabolites reported from the 46 species belonging to the genus Lycopodium . Among these metabolites, Lycopodium alkaloids and serratene triterpenoids represent two major classes of bioactive ingredients . These compounds interact with various enzymes, proteins, and other biomolecules, contributing to the biochemical reactions in which Lycopodium is involved .
Cellular Effects
Lycopodium extracts have been proven to possess neuroprotective, anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Lycopodium involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, huperzine A, a Lycopodium alkaloid originally isolated from L. serratum, was licensed in China as a drug for the treatment of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
The effects of Lycopodium on cellular function have been observed over time in both in vitro and in vivo studies . These studies have provided information on the product’s stability, degradation, and long-term effects .
Dosage Effects in Animal Models
The effects of Lycopodium vary with different dosages in animal models . For instance, studies have shown that certain dosages of Lycopodium extracts can have neuroprotective effects, while higher doses may lead to toxic or adverse effects .
Metabolic Pathways
Lycopodium is involved in various metabolic pathways, interacting with enzymes or cofactors . These interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
Lycopodium compounds are transported and distributed within cells and tissues . This distribution can be influenced by transporters or binding proteins that the compounds interact with .
Subcellular Localization
The subcellular localization of Lycopodium compounds can affect their activity or function . For example, certain compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lycopodium involves the condensation of two molecules of acetylacetone to form 2,4-pentanedione, which is then reacted with formaldehyde to form 2,4,6,8-tetramethyl-1,3,5,7-tetraoxanonane. This compound is then cyclized to form Lycopodium.", "Starting Materials": [ "Acetylacetone", "Formaldehyde" ], "Reaction": [ "Step 1: Condensation of two molecules of acetylacetone to form 2,4-pentanedione", "Step 2: Reaction of 2,4-pentanedione with formaldehyde to form 2,4,6,8-tetramethyl-1,3,5,7-tetraoxanonane", "Step 3: Cyclization of 2,4,6,8-tetramethyl-1,3,5,7-tetraoxanonane to form Lycopodium" ] } | |
CAS番号 |
8023-70-9 |
分子式 |
C58H63N3O9 |
分子量 |
946.1 g/mol |
IUPAC名 |
26,35-dihydroxy-17-[2-[4-hydroxy-3-(2-hydroxyethoxy)phenyl]ethyl]-36-methoxy-3'-(1H-pyrrolo[3,2-b]pyrrol-4-ylmethyl)spiro[16-oxa-3-azaheptacyclo[19.11.6.02,10.04,9.022,31.023,28.033,38]octatriaconta-1(32),2(10),4,6,8,33,35,37-octaen-12-yne-29,1'-cyclopentane]-15,19-dione |
InChI |
InChI=1S/C58H63N3O9/c1-68-53-30-44-43(29-52(53)66)46-25-36-32-58(19-16-35(31-58)33-61-21-18-49-50(61)17-20-59-49)47-28-37(63)12-14-42(47)56(36)45(44)27-38(64)26-39(13-10-34-11-15-51(65)54(24-34)69-23-22-62)70-55(67)9-5-3-7-41-40-6-2-4-8-48(40)60-57(41)46/h2,4,6,8,11,15,17-18,20-21,24-25,29-30,35-37,39,42,45,47,56,59-60,62-63,65-66H,7,9-10,12-14,16,19,22-23,26-28,31-33H2,1H3 |
InChIキー |
GDOJDJJOSBIYKU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C3=CC4CC5(CCC(C5)CN6C=CC7=C6C=CN7)C8CC(CCC8C4C(C2=C1)CC(=O)CC(OC(=O)CC#CCC9=C3NC1=CC=CC=C91)CCC1=CC(=C(C=C1)O)OCCO)O)O |
物理的記述 |
A fine yellow powder; [Merck Index] The powder dispersed in air will ignite as a spectacular fireball (like grain elevator explosions). See http://www.angelo.edu/faculty/kboudrea/demos/lycopodium/lycopodium.htm. |
同義語 |
CLUB MOSS SPORES; LYCOPODIUM; LYCOPODIUM POWDER; LycopodiumLLLlycopodium; lycopodium oil; Lycopodium from Lycopodium clavatum; Spores of lycopodium clavatum |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



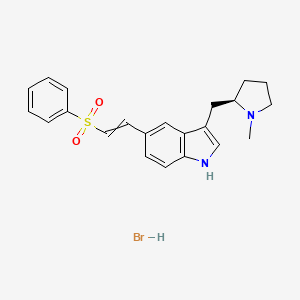
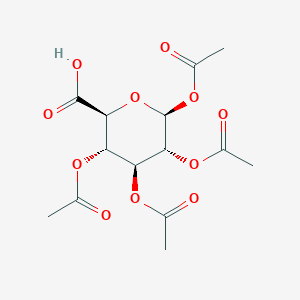
![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)
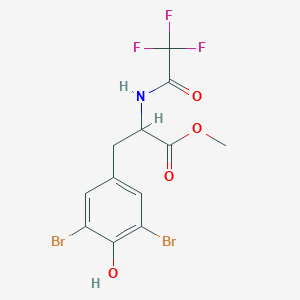

![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
